2,2',4,4',6-pentabromodiphenyl ether

Catalog No.
S598098
CAS No.
189084-64-8
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',6-pentabromodiphenyl ether

CAS Number

189084-64-8

Product Name

2,2',4,4',6-pentabromodiphenyl ether

IUPAC Name

1,3,5-tribromo-2-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(8(15)3-6)18-12-9(16)4-7(14)5-10(12)17/h1-5H

InChI Key

NSKIRYMHNFTRLR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br

Synonyms

2,2',3,4,4'-pentabromodiphenyl ether, 2,2',4,4',5-pentaBDE, 2,2',4,4',5-pentabromodiphenyl ether, 2,2',4,4',6-pentabromodiphenyl ether, DE 71, DE-71, PBDE, PBDE 100, PBDE 85, PBDE 99, pentabromodiphenyl ether, pentabromodiphenyl ether (mixed isomers)

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br

The exact mass of the compound 1,3,5-Tribromo-2-(2,4-dibromophenoxy)benzene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. It belongs to the ontological category of polybromodiphenyl ether in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2',4,4',6-pentabromodiphenyl ether (BDE-100, CAS 189084-64-8) is a highly persistent, lipophilic penta-brominated congener historically present in commercial flame retardant mixtures. Due to its designation as a persistent organic pollutant (POP), modern procurement of BDE-100 is strictly limited to high-purity analytical standards for environmental monitoring, toxicokinetic modeling, and food web bioaccumulation assays. Unlike crude technical mixtures, pure BDE-100 provides a structurally unambiguous 2,2',4,4',6-substitution pattern, enabling precise calibration of gas chromatography-mass spectrometry (GC-MS) workflows and eliminating the confounding variables introduced by co-occurring congeners in metabolic and toxicological studies [1].

Substituting pure BDE-100 with technical penta-BDE mixtures (like DE-71) or its closest isomer, BDE-99 (2,2',4,4',5-pentabromodiphenyl ether), severely compromises both analytical accuracy and toxicological data integrity. In GC-MS workflows, BDE-100 and BDE-99 possess distinct retention times due to differences in ortho- versus meta-bromine substitution, making them non-interchangeable for calibration [1]. Furthermore, in biological systems, BDE-99 undergoes more rapid oxidative metabolism and reductive debromination compared to the highly recalcitrant BDE-100. Using a technical mixture introduces a dynamic matrix where congeners interact—such as inducing cytochrome P450 enzymes that alter the clearance rates of other congeners—thereby invalidating congener-specific toxicokinetic and biomagnification modeling [2].

Chromatographic Resolution and Analytical Processability

In standardized GC-MS workflows using non-polar capillary columns, BDE-100 exhibits a distinct and earlier elution profile compared to its isomer BDE-99. The presence of an ortho-substituted bromine at the 6-position in BDE-100 lowers its boiling point relative to the meta-substituted BDE-99, ensuring baseline separation. On a 15-m DB-5ms Ultra Inert column, BDE-100 consistently elutes prior to BDE-99, allowing for unambiguous congener-specific quantification without co-elution interference [1].

Evidence DimensionGC-MS Elution Order / Retention Time
Target Compound DataEarlier elution (peak 2 in standard penta-BDE trace)
Comparator Or BaselineBDE-99 (Later elution, peak 3)
Quantified DifferenceBaseline chromatographic separation driven by ortho- vs meta-substitution
Conditions15-m DB-5ms Ultra Inert capillary GC column

Procurement of pure BDE-100 is mandatory to establish accurate retention time libraries and calibration curves for environmental and food safety residue analysis.

Metabolic Stability and Toxicokinetic Profiling

BDE-100 demonstrates significantly higher metabolic stability in mammalian models compared to BDE-99. In vitro studies utilizing human hepatocytes reveal that BDE-99 is extensively metabolized via oxidative pathways to form 2,4,5-tribromophenol and dihydroxylated metabolites. In contrast, BDE-100 is highly recalcitrant to such cytochrome P450-mediated biotransformation, leading to longer biological half-lives and distinct tissue retention profiles [1].

Evidence DimensionOxidative metabolism / Biotransformation rate
Target Compound DataHighly stable, minimal hydroxylated metabolite formation
Comparator Or BaselineBDE-99 (Extensive metabolism to 2,4,5-tribromophenol and dihydroxylated species)
Quantified DifferenceDivergent metabolic clearance rates and metabolite profiles
ConditionsHuman hepatocyte in vitro assays

Researchers must utilize pure BDE-100 to accurately model its specific, persistent toxicokinetics without the confounding rapid biotransformation characteristic of BDE-99.

Biomagnification Factor (BMF) in Ecological Risk Assessment

BDE-100 exhibits a fundamentally different bioaccumulation profile than BDE-99 across various food webs. Due to the breakdown of BDE-99 in certain species, BDE-100 often shows a substantially higher biomagnification factor (BMF). In terrestrial models, the biota-soil accumulation factor (BSAF) for BDE-100 in earthworms reached up to 34, compared to only 11 for BDE-99. Similarly, in aquatic pelagic food webs, BDE-99 can show a BMF of <1 (e.g., 0.8 from benthic organisms to forage fish) due to metabolic breakdown, whereas BDE-100 consistently biomagnifies [1].

Evidence DimensionBiota-Soil Accumulation Factor (BSAF)
Target Compound DataBSAF up to 34 in earthworms
Comparator Or BaselineBDE-99 (BSAF of 11)
Quantified Difference>3x higher BSAF for BDE-100 in terrestrial models
ConditionsEnvironmental food web sampling (earthworm/soil)

Validating predictive bioaccumulation models requires congener-specific standards, as structural isomers yield divergent trophic magnification profiles.

Analytical Standard for GC-MS Environmental Monitoring

Because BDE-100 elutes distinctly from BDE-99 on standard DB-5ms columns, it is an essential calibration standard for laboratories quantifying persistent organic pollutants in soil, water, and air samples. Its use ensures compliance with congener-specific regulatory monitoring frameworks where co-elution would otherwise artificially inflate BDE-99 or BDE-100 concentrations [1].

In Vitro Toxicokinetic and Metabolic Assays

Given its high metabolic stability relative to BDE-99, pure BDE-100 is the required substrate for in vitro assays (e.g., using human hepatocytes or microsomes) designed to isolate the specific cytochrome P450 interactions and long-term tissue retention mechanisms of highly recalcitrant POPs [2].

Trophic Transfer and Bioaccumulation Modeling

Due to its high biomagnification factor and resistance to the reductive debromination that affects BDE-99, BDE-100 is heavily utilized as a tracer compound in ecological risk assessments to model the upper limits of lipophilic contaminant transfer in both aquatic and terrestrial food webs [3].

Physical Description

Solid

XLogP3

6.9

LogP

7.24 (LogP)

Melting Point

97-98°C

UNII

YW2W2K0A6U

Other CAS

189084-64-8

Wikipedia

2,2',4,4',6-pentabromodiphenyl ether

Dates

Last modified: 08-15-2023

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